molecular formula C6H12O3 B1268158 Methyl 4-methoxybutanoate CAS No. 29006-01-7

Methyl 4-methoxybutanoate

Cat. No. B1268158
CAS RN: 29006-01-7
M. Wt: 132.16 g/mol
InChI Key: VHDGWXQBVWAMJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-methoxybutanoate involves the conversion of gamma-valerolactone, derived from lignocellulosic biomass, using a catalyst such as a hydrogen-exchanged ultra-stable Y zeolite (HUSY) and insoluble carbonates like CaCO3. This process competes with the generation of pentenoate esters, demonstrating the complexity and efficiency of the catalytic system in directing the reaction towards the desired product (Li et al., 2015).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of compounds related to methyl 4-methoxybutanoate have been studied using density functional theory (DFT) with B3LYP hybrid functional. Such analyses provide insights into the bond angles, distances, and NMR characteristics, which are crucial for understanding the chemical behavior and reactivity of these molecules (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Methyl 4-methoxybutanoate undergoes various chemical reactions, including esterification, methylation, and catalytic transformations. These reactions are influenced by factors such as catalysts, reaction conditions, and the presence of functional groups, which determine the yield and selectivity towards the desired products. The compound's reactivity is highlighted by its participation in synthetic pathways towards complex molecules, showcasing its versatility in organic synthesis (Andrushko et al., 2008).

Scientific Research Applications

“Methyl 4-methoxybutanoate” is a chemical compound with the molecular formula C6H12O3 . While specific applications of this compound in scientific research are not readily available in the sources I have access to, I can provide some general applications of similar compounds.

  • Asymmetric Synthesis : Some esters, like Methyl 4-oxobutanoate, are used in asymmetric synthesis, such as the synthesis of 1-hydroxymethylpyrrolizidine alkaloids .

  • Efficient Synthetic Methodologies : Esters can also be involved in efficient synthetic methodologies, such as the Cu (I)-catalyzed enantioselective addition of nitromethane .

Safety And Hazards

The safety data sheet (SDS) for “Methyl 4-methoxybutanoate” indicates that it is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3). The safety statements include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment . The SDS also provides the precautionary statements P210-P403+P235 .

properties

IUPAC Name

methyl 4-methoxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-8-5-3-4-6(7)9-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDGWXQBVWAMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337383
Record name Methyl 4-methoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxybutanoate

CAS RN

29006-01-7
Record name Butanoic acid, 4-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29006-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-methoxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
JL Adcock - 1988 - osti.gov
… F-Methyl F-4-methoxybutanoate and F-4-methoxybutanoyl fluoride were synthesized by aerosol direct fluorination of methyl 4-methoxybutanoate. Basic hydrolysis of the perfluorinated …
Number of citations: 0 www.osti.gov
JL Adcock - Annual Report, 1987 - ui.adsabs.harvard.edu
… F-methyl F-4-methoxylbutanoate and F-4-methoxybutanoyl fluoride were synthesized by aerosol direct fluorination of methyl 4-methoxybutanoate. Basic hydrolysis of the perfluorinated …
Number of citations: 2 ui.adsabs.harvard.edu
WW Zhu, ZM Zong, HL Yan, YP Zhao, Y Lu… - Fuel processing …, 2014 - Elsevier
Cornstalk liquefaction (CSL) in methanol, water or methanol/water mixed solvents was studied at 250–320 C. Each reaction mixture was separated into extract 1 (E 1 , including the …
Number of citations: 50 www.sciencedirect.com
XL Mou, C Fu, HK Wu, BB Abduazimov… - Chemistry of Natural …, 2007 - researchgate.net
Metasequoia glyptostroboides Hu et Cheng belongs to a genus of coniferous trees in the family Taxodiaceae and is the single living fossil of the species. During the Cretaceous Period, …
Number of citations: 10 www.researchgate.net
HL Yan, ZM Zong, ZK Li, J Kong, QX Zheng, Y Li… - Fuel Processing …, 2017 - Elsevier
Liquefaction of sweet sorghum stalk (SSS) in supercritical methanol was carried out under different conditions, including temperature, holding time, and SSS-to-methanol ratio. Each …
Number of citations: 41 www.sciencedirect.com
ZK Li, JY Cheng, HL Yan, JC Yan, ZP Lei, SB Ren… - Renewable Energy, 2021 - Elsevier
Alcoholysis is a promising approach for converting biomass into fuels and/or chemicals under mild conditions. However, the effect of pretreatment on biomass alcoholysis was rarely …
Number of citations: 5 www.sciencedirect.com
HL Yan, ZM Zong, ZK Li, J Kong, QX Zheng… - Energy & …, 2016 - ACS Publications
Cornstalk was subjected to methanolysis in the presence of NaOH at 220–320 C to afford soluble portions (SPs) 1–5 (SP 1 –SP 5 ) and an inextractable portion (IEP). The maximum …
Number of citations: 10 pubs.acs.org
SA King - The Journal of Organic Chemistry, 1994 - ACS Publications
The 4-alkoxybutanoyl and 5-alkoxypentanoyl moieties have seen considerable use in the design and synthesis of biologically activemolecules, including antibiotics, 1 prostaglandins2 …
Number of citations: 47 pubs.acs.org
W Li, C Pan, L Sheng, Z Liu, P Chen, H Lou… - Bioresource …, 2011 - Elsevier
In this work, the upgrading reactions of high-boiling fraction (HBF) of bio-oil were carried out over a series of supported mono- and bi-metallic catalysts under the supercritical methanol …
Number of citations: 83 www.sciencedirect.com
K Li, J Yang, T Song, Z Zhu, C Zhao, P Wu, X Li - Green Chemistry, 2023 - pubs.rsc.org
… However, methanol as a solvent tends to produce more by-products such as 2-methoxyoxolane, 4-methoxy-1-butanol, methyl 4-methoxybutanoate and methyl 4-hydroxybutanoate. The …
Number of citations: 1 pubs.rsc.org

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